

Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of the SA-2 Gene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stromal Antigen 2 (**SA-2**) protein, encoded by the STAG2 gene, is a critical subunit of the cohesin complex.[1] This complex plays a fundamental role in sister chromatid cohesion, DNA repair, and the three-dimensional organization of the genome, which is essential for proper gene regulation.[1][2] Due to its location on the X chromosome, a single mutation can lead to its inactivation, a characteristic that has been linked to its frequent mutation in a variety of cancers, including bladder cancer, Ewing sarcoma, and glioblastoma.[1][3] The loss of **SA-2** function can lead to significant disruptions in chromatin architecture, transcriptional dysregulation, and impaired DNA repair pathways, making it a compelling target for cancer research and therapeutic development.[3][4]

These application notes provide a detailed protocol for the CRISPR/Cas9-mediated knockout of the **SA-2** (STAG2) gene in mammalian cells. The subsequent sections outline methods for validating the knockout and analyzing its phenotypic and functional consequences.

Experimental Protocols

Protocol 1: Designing and Cloning sgRNA for SA-2 Knockout



Objective: To design and clone single guide RNAs (sgRNAs) targeting the STAG2 gene into a suitable CRISPR/Cas9 expression vector.

Materials:

- STAG2 gene sequence from a genomic database (e.g., NCBI, Ensembl)
- sgRNA design tool (e.g., Benchling, CHOPCHOP, CRISPOR)
- pX458 plasmid (or other suitable vector expressing Cas9 and a selectable marker)
- Stellar™ Competent Cells (or other high-efficiency competent E. coli)
- Restriction enzymes (e.g., Bbsl)
- T4 DNA ligase
- · Oligonucleotides for sgRNA synthesis
- Plasmid purification kit
- Sanger sequencing reagents

Procedure:

- sgRNA Design:
 - Obtain the genomic sequence of the target exon(s) of the STAG2 gene. Targeting an early exon is recommended to increase the likelihood of generating a loss-of-function mutation.
 - Use an online sgRNA design tool to identify potential 20-nucleotide guide sequences.
 Select guides with high predicted on-target efficiency and low predicted off-target scores.
- Oligonucleotide Synthesis:
 - Synthesize two complementary oligonucleotides for each selected sgRNA. Add appropriate overhangs compatible with the cloning site of the chosen CRISPR/Cas9 vector.



Vector Preparation:

- Digest the CRISPR/Cas9 expression plasmid (e.g., pX458) with the appropriate restriction enzyme (e.g., Bbsl) to create compatible ends for sgRNA insertion.
- Dephosphorylate the linearized vector to prevent self-ligation.
- Annealing and Ligation:
 - Anneal the complementary sgRNA oligonucleotides to form a double-stranded insert.
 - Ligate the annealed sgRNA insert into the linearized CRISPR/Cas9 vector using T4 DNA ligase.
- Transformation and Selection:
 - Transform the ligation product into competent E. coli.
 - Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight.
- Verification:
 - Pick individual colonies and culture them for plasmid purification.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Transfection and Selection of SA-2 Knockout Cells

Objective: To introduce the STAG2-targeting CRISPR/Cas9 plasmid into mammalian cells and select for successfully edited cells.

Materials:

- Mammalian cell line of interest (e.g., A549, H460, CAL-51)
- Complete cell culture medium



- STAG2-targeting CRISPR/Cas9 plasmid
- Transfection reagent (e.g., Lipofectamine, electroporation system)
- Fluorescence-activated cell sorter (FACS) if using a fluorescent reporter vector
- 96-well plates for single-cell cloning

Procedure:

- Cell Culture:
 - Culture the target mammalian cells to ~70-80% confluency.
- Transfection:
 - Transfect the cells with the validated STAG2-targeting CRISPR/Cas9 plasmid using a suitable method (e.g., lipid-mediated transfection or electroporation).
- Selection of Transfected Cells (if applicable):
 - If using a vector with a fluorescent marker (e.g., GFP in pX458), enrich for transfected cells using FACS 24-48 hours post-transfection.
- Single-Cell Cloning:
 - Plate the transfected cells at a density of a single cell per well in 96-well plates to isolate clonal populations.
- Expansion of Clones:
 - Allow single cells to proliferate and form colonies. Expand the individual clones for further analysis.

Protocol 3: Validation of SA-2 Knockout

Objective: To confirm the successful knockout of the STAG2 gene at the genomic, mRNA, and protein levels.



Materials:

- Genomic DNA extraction kit
- PCR reagents
- T7 Endonuclease I (T7E1) or Surveyor nuclease
- Sanger sequencing reagents
- RNA extraction kit
- qRT-PCR reagents and primers for STAG2 and a housekeeping gene
- Protein lysis buffer
- Primary antibody against SA-2/STAG2
- Secondary antibody
- · Western blotting reagents and equipment

Procedure:

- Genomic DNA Analysis:
 - Extract genomic DNA from the expanded cell clones.
 - Amplify the targeted region of the STAG2 gene by PCR.
 - Perform a T7E1 or Surveyor assay to screen for clones containing insertions or deletions (indels).[5]
 - Confirm the specific indel mutations in positive clones by Sanger sequencing of the PCR products.[5]
- mRNA Expression Analysis:
 - Extract total RNA from the validated knockout clones and wild-type control cells.



- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of STAG2 mRNA. A significant reduction in STAG2 mRNA is expected in knockout clones.[5]
- · Protein Expression Analysis:
 - Prepare protein lysates from the knockout clones and wild-type cells.
 - Perform Western blotting using an antibody specific for the SA-2 protein to confirm the absence of its expression.[5]

Data Presentation

The following tables provide examples of the types of quantitative data that can be generated from **SA-2** knockout experiments.

Table 1: SA-2 Knockout Efficiency and Off-Target Analysis

| Cell Line | sgRNA Sequence | Knockout Efficiency (%) | Off-Target Sites (Predicted) | Off-Target Cleavage (Validated) |
|-----------|------------------------------|----------------------------|------------------------------------|---------------------------------------|
| A673 | GACUCAGAC UGACUAGAC UG | 85 | 5 | 0 |
| TC71 | GUCUAGACU GACUGACUA GC | 92 | 3 | 0 |
| HCT116 | GAGACUGAC UGACUAGAC UA | 78 | 8 | 1 |

Note: Knockout efficiency can be determined by methods such as TIDE analysis of Sanger sequencing data or next-generation sequencing. Off-target analysis can be performed using computational prediction tools and validated by targeted sequencing of predicted off-target sites.[6][7][8][9]



Table 2: Gene Expression Changes in SA-2 Knockout Cells

| Gene | Cell Line | Log2 (Fold Change) | p-value | Function |
|---------------------------|-----------|-----------------------|---------|-----------------|
| EWS/FLI1 Target Gene A | A673 | -1.8 | < 0.01 | Oncogenesis |
| EWS/FLI1 Target Gene B | A673 | -2.1 | < 0.001 | Cell Migration |
| PRC2 Target Gene C | TC71 | 2.5 | < 0.01 | Development |
| STAG1 | A673 | 1.5 | < 0.05 | Cohesin Subunit |

Note: This table shows hypothetical data. Studies have shown that loss of STAG2 can lead to the deregulation of hundreds of genes.[10][11] The specific genes and the magnitude of change will vary depending on the cell type.

Table 3: Phenotypic Changes in SA-2 Knockout Cells

| Phenotype | Assay | Wild-Type | SA-2 Knockout | Fold Change |
|-----------------------------------|--------------------------|-----------|---------------|-------------|
| Cell Proliferation | Doubling Time (hours) | 24 ± 2 | 22 ± 1.5 | 0.92 |
| Sensitivity to ATMi (IC50, μM) | Clonogenic Survival | 10 ± 1.2 | 2.5 ± 0.5 | 0.25 |
| DNA Damage (yH2AX foci/cell) | Immunofluoresce nce | 5 ± 1 | 25 ± 4 | 5 |

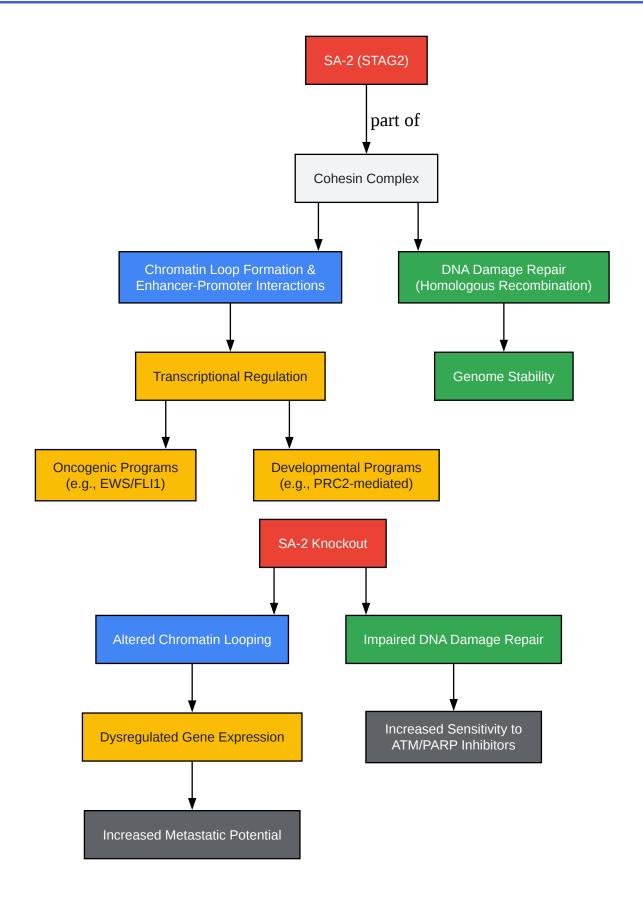
Note: **SA-2** knockout has been shown to confer a mild growth advantage in some cell lines and increase sensitivity to ATM inhibitors and PARP inhibitors.[10][12]

Visualizations Signaling Pathways and Experimental Workflows









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